molecular formula C6H14O3 B12654405 1,2-Dimethoxydiethyl ether CAS No. 24424-51-9

1,2-Dimethoxydiethyl ether

Cat. No.: B12654405
CAS No.: 24424-51-9
M. Wt: 134.17 g/mol
InChI Key: JMSHLCKVCSMPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethoxydiethyl ether, also known as ethylene glycol dimethyl ether, is a colorless, transparent liquid with a slight ether-like odor. It is miscible with water, ethanol, ether, and chloroform. This compound is widely used as a solvent in various chemical reactions due to its stability and ability to dissolve a wide range of substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethoxydiethyl ether can be synthesized through several methods:

  • Williamson Ether Synthesis: : This method involves the reaction of sodium salt of 2-methoxyethanol with chloromethane. The reaction proceeds as follows: [ 2 , \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} + 2 , \text{Na} \rightarrow 2 , \text{CH}_3\text{OCH}_2\text{CH}_2\text{ONa} + \text{H}_2 \uparrow ] [ \text{CH}_3\text{OCH}_2\text{CH}_2\text{ONa} + \text{CH}_3\text{Cl} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{OCH}_3 + \text{NaCl} ]

  • Alkylation of 2-Methoxyethanol: : This method uses dimethyl sulfate to alkylate 2-methoxyethanol.

  • Cleavage of Ethylene Oxide: : In the presence of dimethyl ether and catalyzed by Lewis acids such as boron trifluoride, ethylene oxide is cleaved to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves the cleavage of ethylene oxide in the presence of dimethyl ether and a Lewis acid catalyst. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

1,2-Dimethoxydiethyl ether undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,2-dimethoxydiethyl ether involves its ability to act as a solvent and stabilize reaction intermediates. In organometallic chemistry, it forms chelate complexes with cations, facilitating various reactions. The compound’s ability to dissolve a wide range of substances makes it an effective solvent in numerous chemical processes .

Comparison with Similar Compounds

1,2-Dimethoxydiethyl ether is often compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its higher boiling point and stability, making it a preferred solvent in various chemical reactions.

Properties

CAS No.

24424-51-9

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

1-ethoxy-1,2-dimethoxyethane

InChI

InChI=1S/C6H14O3/c1-4-9-6(8-3)5-7-2/h6H,4-5H2,1-3H3

InChI Key

JMSHLCKVCSMPDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(COC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.